N-Ethylidenemethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

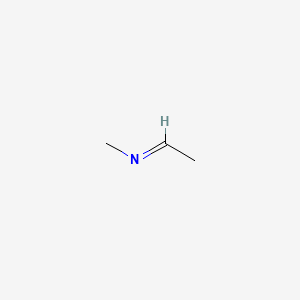

N-Ethylidenemethylamine is an organic compound with the molecular formula C3H7N and a molecular weight of 57.0944 . It is characterized by the presence of an N-ethylidene group attached to the nitrogen atom, making it a derivative of methanamine . This compound is known for its high degree of corrosiveness and volatility .

Méthodes De Préparation

The synthesis of N-Ethylidenemethylamine involves the reaction of methanamine with an aldehyde or ketone under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the N-ethylidene group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

N-Ethylidenemethylamine undergoes various chemical reactions, including:

Substitution: This compound can participate in nucleophilic substitution reactions, where the N-ethylidene group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediates in Organic Synthesis

N-Ethylidenemethylamine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in producing substituted methylamines, which are vital for developing pharmaceuticals and agricultural chemicals. For instance, processes involving NEMA can yield high-purity N-ethylmethylamine (EMA), which is synthesized through reductive amination of acetaldehyde with monomethylamine under specific conditions to ensure selectivity and yield .

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

In a study focusing on the synthesis of APIs, NEMA was utilized as a precursor for creating compounds that target degenerative diseases of the nervous system. The high purity of EMA obtained through optimized processes allowed for effective formulation of these drugs, demonstrating the importance of NEMA in pharmaceutical chemistry .

Material Science

Precursor for Metal Salts

this compound is also used in the production of metal salts, such as tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium. These metal salts are critical precursors in semiconductor manufacturing, where they are employed to deposit thin films on substrates .

Case Study: Semiconductor Fabrication

Research has shown that using NEMA-derived metal salts enhances the quality of deposited films due to their volatility and stability under deposition conditions. This application highlights the compound's role in advancing semiconductor technology .

Analytical Chemistry

Use in Spectroscopy and Extraction Techniques

this compound has been explored as a reagent in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. Its properties allow it to act as a lineshape standard, optimizing peak shapes at low temperatures, which is crucial for accurate spectral analysis .

Case Study: Tar Sands Extraction

In environmental chemistry, NEMA has been tested as a co-surfactant in extracting bitumen from tar sands. Experimental results indicated that NEMA improves extraction efficiency compared to traditional surfactants, thus showcasing its potential in resource recovery applications .

Biological Applications

Enzyme Kinetics Studies

this compound has been utilized in enzyme kinetics research. For example, it was used as a substrate for studying trimethylamine dehydrogenase, providing insights into the enzyme's catalytic mechanisms. The slow kinetics associated with NEMA allowed researchers to analyze multiple phases of enzyme activity effectively .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Intermediate for methylamines | Used in synthesizing APIs and agricultural chemicals. |

| Material Science | Precursor for metal salts | Essential for semiconductor fabrication through deposition processes. |

| Analytical Chemistry | Reagent in spectroscopy | Serves as a lineshape standard in NMR spectroscopy. |

| Environmental Chemistry | Co-surfactant in extraction | Enhances bitumen extraction from tar sands compared to traditional methods. |

| Biological Applications | Substrate in enzyme kinetics studies | Facilitates detailed analysis of enzyme mechanisms and activities. |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

N-Ethylidenemethylamine can be compared with other similar compounds such as:

Methanamine, N-ethylidene-, (E)-: This is the E-isomer of the compound, differing in the spatial arrangement of the N-ethylidene group.

Methanamine, N-methylidene-: This compound has a methylidene group instead of an ethylidene group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties .

Propriétés

Numéro CAS |

64611-40-1 |

|---|---|

Formule moléculaire |

C3H7N |

Poids moléculaire |

57.09 g/mol |

Nom IUPAC |

N-methylethanimine |

InChI |

InChI=1S/C3H7N/c1-3-4-2/h3H,1-2H3 |

Clé InChI |

OHACMJAMDKRMSW-UHFFFAOYSA-N |

SMILES |

CC=NC |

SMILES canonique |

CC=NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.